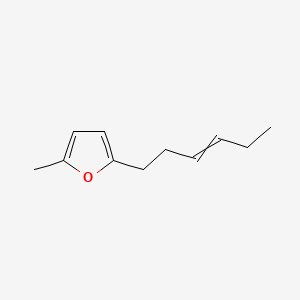

Furan, 2-(3-hexenyl)-5-methyl-

Description

Contextualization within Furan (B31954) Heterocyclic Chemistry

Furan and its derivatives are fundamental components of heterocyclic chemistry. numberanalytics.com The furan nucleus is a structural motif found in numerous biologically active compounds and serves as a key intermediate in the synthesis of more complex molecules. researchgate.netutripoli.edu.ly The reactivity of the furan ring, characterized by its susceptibility to electrophilic substitution and cycloaddition reactions, allows for a wide range of chemical transformations. numberanalytics.com

Substituted furans, such as Furan, 2-(3-hexenyl)-5-methyl-, are of particular interest as the nature and position of the substituents can significantly modulate the compound's biological activity and physical characteristics. utripoli.edu.ly Research into substituted furans is a burgeoning field, with ongoing efforts to develop novel synthetic methods and explore their applications in medicinal chemistry, materials science, and flavor and fragrance industries. sioc-journal.cnmdpi.com The study of specific isomers, like the (Z)-isomer of Furan, 2-(3-hexenyl)-5-methyl-, provides deeper insights into structure-activity relationships. nih.gov

Methodological Perspectives in Furan Compound Investigation

The characterization and analysis of furan derivatives rely on a suite of modern analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for the separation and identification of volatile furan compounds. nih.govnih.gov Techniques like headspace solid-phase microextraction (HS-SPME) are often employed for sample preparation, particularly for analyzing trace amounts of furans in complex matrices. nih.govnih.gov

Spectroscopic methods are indispensable for elucidating the structure of furan derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, aiding in structural confirmation. For instance, the mass spectrum of a related compound, 3(2H)-Furanone, 2-hexyl-5-methyl-, shows characteristic peaks that help in its identification. nist.gov High-performance liquid chromatography (HPLC) is another valuable technique for the analysis and purification of furan compounds. sielc.com

Research Trajectories and Academic Significance

The academic significance of Furan, 2-(3-hexenyl)-5-methyl- and related compounds stems from their potential applications and their role in advancing fundamental chemical knowledge. Research is actively exploring the synthesis of various substituted furans, with a focus on developing efficient and sustainable synthetic routes. mdpi.commdpi.com The investigation into the reactivity and properties of these compounds contributes to a deeper understanding of heterocyclic chemistry. mdpi.com

Furthermore, the unique organoleptic properties of some furan derivatives make them interesting targets for the flavor and fragrance industry. thegoodscentscompany.com While specific applications for Furan, 2-(3-hexenyl)-5-methyl- are still under investigation, the broader class of substituted furans is recognized for its diverse biological activities, including antimicrobial and anti-inflammatory properties, highlighting the potential for future discoveries in medicinal chemistry. utripoli.edu.lyijabbr.com The increasing number of publications related to furan-based polymers also points to a growing interest in their material science applications. researchgate.net

Chemical and Physical Properties of Furan, 2-(3-hexenyl)-5-methyl-

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | lookchem.comnih.gov |

| Molecular Weight | 164.24 g/mol | nih.gov |

| CAS Number | 4868-20-6 ((Z)-isomer) | lookchem.comnih.gov |

| Boiling Point | 209.6 °C at 760 mmHg | lookchem.com |

| Density | 0.907 g/cm³ | lookchem.com |

| Flash Point | 70.9 °C | lookchem.com |

| LogP | 3.48680 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60858-07-3 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-[(E)-hex-3-enyl]-5-methylfuran |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |

InChI Key |

YCLNYBGZRIUBQT-SNAWJCMRSA-N |

SMILES |

CCC=CCCC1=CC=C(O1)C |

Isomeric SMILES |

CC/C=C/CCC1=CC=C(O1)C |

Canonical SMILES |

CCC=CCCC1=CC=C(O1)C |

Other CAS No. |

60858-07-3 |

Origin of Product |

United States |

Biogenesis, Natural Occurrence, and Environmental Interactions of Furan, 2 3 Hexenyl 5 Methyl

Elucidation of Biosynthetic Pathways for Furan-Containing Metabolites

The biosynthesis of furan (B31954) rings is a fascinating process accomplished by various organisms through diverse enzymatic pathways. While a direct pathway for Furan, 2-(3-hexenyl)-5-methyl- is not documented, examining the formation of other natural furans, such as methanofuran (B1217411) moieties and furan fatty acids, provides a strong theoretical framework.

Methanofuran Moieties: In methanogenic archaea, methanofurans are essential coenzymes for the reduction of carbon dioxide to methane. acs.org The core structure of all methanofuran variants is 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu). nih.gov Its biosynthesis is a multi-step process starting from basic metabolites like tyrosine, glutamate, glyceraldehyde-3-P, and alanine. nih.gov Key genes, including MfnA, MfnB, MfnC, and MfnD, have been identified in Methanocaldococcus jannaschii as responsible for producing the precursors. nih.gov The formation of the furan ring itself is proposed to occur via an aldol (B89426) condensation between dihydroxyacetone phosphate (B84403) and pyruvate. rsc.org The final steps involve the coupling of the furan moiety precursor, 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), with γ-glutamyltyramine, a reaction catalyzed by the enzyme MfnF. nih.gov

Furan Fatty Acids (FuFAs): The biosynthesis of methylated furan fatty acids, which bear a structural resemblance to Furan, 2-(3-hexenyl)-5-methyl-, has been deciphered in certain bacteria. nih.gov In photosynthetic bacteria like Rhodobacter sphaeroides, the pathway begins with a pre-existing fatty acid chain within a phospholipid. nih.govpnas.org The process for creating methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (B1231133) (9M5-FuFA) involves several key steps:

Methylation: A SAM-dependent fatty acyl methylase (UfaM) methylates an unsaturated fatty acid, such as cis-vaccenic acid. nih.govpnas.org

Desaturation: A newly identified desaturase, UfaD, introduces a second double bond, creating a methylated diunsaturated fatty acid intermediate. nih.gov

Ring Formation: An O2-dependent enzyme, UfaO, catalyzes the incorporation of an oxygen atom to form the furan ring. nih.govglbrc.org

This pathway highlights how a linear, unsaturated hydrocarbon chain can be modified through methylation and oxidation to form a stable furan ring, a process that could theoretically produce a variety of furan structures.

Table 1: Overview of Selected Furan Biosynthetic Pathways

| Furan Type | Key Precursors | Key Enzymes/Processes | Example Product | Organism Group | Reference |

|---|---|---|---|---|---|

| Methanofuran | Glyceraldehyde-3-P, Alanine, Tyrosine, Glutamate | MfnA, MfnB, MfnC, MfnD, MfnE, MfnF | Methanofuran core (APMF-Glu) | Methanogenic Archaea | acs.orgnih.gov |

| Furan Fatty Acid (monomethylated) | cis-Vaccenic acid, O2, S-adenosylmethionine (SAM) | UfaM (Methylase), UfaD (Desaturase), UfaO (Oxygenase) | 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (9M5-FuFA) | Bacteria (e.g., Rhodobacter sphaeroides) | nih.govpnas.org |

Natural Distribution and Identification in Biological Systems

While searches for Furan, 2-(3-hexenyl)-5-methyl- indicate it is not found in nature thegoodscentscompany.comthegoodscentscompany.com, a wide array of other furan derivatives are distributed across the biological kingdoms.

Plants: Furan fatty acids are present in the lipids of some plant species. nih.govresearchgate.net

Algae: Algae are significant producers of furan fatty acids. researchgate.net Specific compounds like 3-Methyl-2-(2-Oxopropyl) Furan have been identified in the green alga Dunaliella salina. Marine macroalgae (seaweed) are also recognized as a source of furan compounds. acs.org

Fish: Fish accumulate furan fatty acids in their tissues, primarily by consuming algae and other marine microorganisms that are rich in these compounds. researchgate.net Commercial fish oils can contain up to 1% of their total fatty acids as FuFAs.

Microorganisms: Bacteria and fungi are notable sources of furan derivatives. The bacterium Rhodobacter sphaeroides produces furan fatty acids that may act as antioxidants. pnas.org Fungi are also known producers; for instance, 2,5-Bis(hydroxymethyl)furan (BHMF) has been isolated from fungi such as Phellinus linteus and the ascomycete Xylaria longipes. mdpi.com

Table 2: Examples of Naturally Occurring Furan Derivatives

| Furan Compound | Organism Type | Specific Example | Reference |

|---|---|---|---|

| Furan Fatty Acids (FuFAs) | Algae, Plants, Bacteria, Fish | Hevea brasiliensis (Rubber Tree), Rhodobacter sphaeroides | nih.govresearchgate.net |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Fungi | Phellinus linteus, Xylaria longipes | mdpi.com |

| 3-Methyl-2-(2-Oxopropyl) Furan | Green Algae | Dunaliella salina | |

| Furan | N/A (Combustion Product) | Identified in wood smoke and roasted foods | epa.gov |

Microbial Transformations and Ecological Dynamics of Furan Structures

Microorganisms play a crucial role in the transformation and degradation of furan compounds, which is a key aspect of their ecological dynamics. These transformations are often detoxification mechanisms, allowing microbes to survive in environments where furan derivatives are present, such as in lignocellulosic hydrolysates used for biofuel production. mdpi.com

Several microbial pathways for furan transformation have been identified:

Reduction to Alcohols: Many microorganisms, including the yeast Saccharomyces cerevisiae, can reduce furan aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to their corresponding, less inhibitory alcohols, furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (BHMF), respectively. lu.seresearchgate.net This is a common detoxification strategy in anaerobic environments. researchgate.net

Oxidation to Acids: Aerobic bacteria often employ oxidative pathways. For example, soil bacteria such as Cupriavidus basilensis and Pseudomonas species can assimilate HMF and furfural, converting them into furoic acids. mdpi.com This process allows the microorganisms to use these compounds as a source of carbon and energy. mdpi.com

The ecological dynamics of furan structures extend beyond simple degradation. In some bacteria, furan fatty acids are believed to function as membrane-bound scavengers of reactive oxygen species, protecting the cell from oxidative damage. pnas.org This suggests a protective ecological role for these molecules. The ability of microbial communities to transform furan derivatives is vital for carbon cycling and bioremediation in contaminated environments.

Table 3: Selected Microbial Transformations of Furan Compounds

| Microorganism | Initial Furan Substrate | Transformation Product | Transformation Type | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Reduction | lu.se |

| Cupriavidus basilensis HMF14 (Bacteria) | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Oxidation | mdpi.comresearchgate.net |

| Pseudomonas spp. (Bacteria) | Furfural | Furoic acid | Oxidation | mdpi.com |

| Kluyveromyces marxianus (Yeast) | Furfural | Furfuryl alcohol | Reduction | researchgate.net |

Environmental Fate and Transport of Furan Derivatives

The environmental journey of furan derivatives is dictated by their physical-chemical properties and their reactivity with environmental components.

Transport: The transport of furans depends heavily on their volatility and solubility.

Air: A simple compound like furan has a high vapor pressure, meaning it is expected to exist almost entirely in the vapor phase in the atmosphere. epa.gov More complex derivatives, like Furan, 2-(3-hexenyl)-5-methyl-, would likely be less volatile. Furans are emitted into the atmosphere from biomass burning. rsc.orgpnas.org

Soil and Water: In soil and water, mobility is governed by water solubility and sorption to organic carbon. A compound like furfuryl alcohol has an estimated low soil sorption coefficient (Koc), indicating it is expected to have very high mobility in soil. nih.gov

Fate: The persistence of furan derivatives is limited by several degradation processes.

Atmospheric Degradation: In the gas phase, furans are degraded primarily by reacting with photochemically produced hydroxyl (OH) radicals and, to a lesser extent, ozone (O3). epa.govrsc.org

Aquatic Degradation: In sunlit surface waters, indirect photodegradation is a significant fate process for some furan structures. This involves reactions with reactive intermediates like singlet oxygen (¹O₂) and triplet states of chromophoric dissolved organic matter (³CDOM*). nih.gov

Biodegradation: As detailed in the previous section, microbial transformation is a major pathway for the degradation of furan derivatives in soil and water. mdpi.com

Toxicity: While some furans are known inhibitors of fermentation, a broader ecotoxicological assessment of fourteen different furan platform chemicals found them to be only slightly toxic or practically nontoxic to representative aquatic and terrestrial organisms, including bacteria (Aliivibrio fischeri), microalgae, and plants. rsc.org

Sophisticated Analytical Techniques for Furan, 2 3 Hexenyl 5 Methyl Characterization

Advanced Chromatographic Separations for Complex Mixtures

The separation of "Furan, 2-(3-hexenyl)-5-methyl-" from complex mixtures is effectively achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in isolating this compound for further analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of "Furan, 2-(3-hexenyl)-5-methyl-". sielc.com A reverse-phase (RP) HPLC method can be utilized with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of columns with smaller particle sizes, such as 3 µm, allows for rapid analysis, aligning with the principles of Ultra-Performance Liquid Chromatography (UPLC). sielc.com UPLC, an evolution of HPLC, operates at higher pressures with sub-2-μm particle columns, leading to enhanced resolution, speed, and sensitivity. researchgate.net This makes it particularly suitable for analyzing complex samples where "Furan, 2-(3-hexenyl)-5-methyl-" may be present in trace amounts. researchgate.netnih.gov

The table below summarizes the key aspects of these chromatographic techniques for the analysis of "Furan, 2-(3-hexenyl)-5-methyl-".

| Technique | Principle | Typical Mobile/Carrier Phase | Key Advantages for Furan (B31954), 2-(3-hexenyl)-5-methyl- Analysis |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. metwarebio.com | Acetonitrile, Water, Acid Modifier. sielc.com | High resolution, suitable for less volatile compounds, scalable for preparative isolation. sielc.comresearchgate.net |

| UPLC | Similar to HPLC but with smaller particle size columns and higher pressure. researchgate.net | Acetonitrile, Water, Acid Modifier. sielc.comnih.gov | Increased speed, resolution, and sensitivity compared to HPLC. researchgate.netnih.gov |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. metwarebio.com | Inert gas (e.g., Helium). mdpi.com | Excellent for volatile compounds, provides structural information through mass spectra. nih.govmdpi.com |

High-Resolution Spectroscopic Methods for Structural Elucidation

The definitive structural confirmation of "Furan, 2-(3-hexenyl)-5-methyl-" relies on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For "Furan, 2-(3-hexenyl)-5-methyl-", ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number and types of carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish the connectivity between atoms, confirming the positions of the methyl group, the hexenyl chain, and their attachment to the furan ring. researchgate.netdokumen.pub

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of "Furan, 2-(3-hexenyl)-5-methyl-". dokumen.pub High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₁₆O). nih.gov Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI-MS), offer valuable clues about the compound's structure, such as the loss of specific alkyl fragments from the hexenyl chain. dokumen.pubclariant.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of "Furan, 2-(3-hexenyl)-5-methyl-", characteristic absorption bands would be expected for the C-O-C stretching of the furan ring and the C=C stretching of the hexenyl double bond. nih.govclariant.com The absence of certain bands, such as a strong O-H stretch, would confirm the furan structure rather than an open-chain or other isomeric form. nih.gov

The complementary information obtained from these spectroscopic techniques is summarized in the table below.

| Spectroscopic Method | Information Obtained | Application to Furan, 2-(3-hexenyl)-5-methyl- |

| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C). researchgate.net | Confirms the arrangement of the methyl and hexenyl groups on the furan ring. researchgate.netnih.gov |

| Mass Spectrometry | Molecular weight and fragmentation pattern. dokumen.pub | Determines the molecular formula (C₁₁H₁₆O) and provides structural clues from fragment ions. sielc.comnih.gov |

| Infrared Spectroscopy | Presence of functional groups. clariant.com | Identifies the furan ring and the carbon-carbon double bond. nih.gov |

Quantitative Analysis Methodologies and Isotopic Labeling Studies

Accurate quantification of "Furan, 2-(3-hexenyl)-5-methyl-" in various samples is essential for understanding its prevalence and significance. Isotope dilution analysis, particularly using stable isotopes, is a highly precise method for quantitative studies. mdpi.com

In this approach, a known amount of an isotopically labeled version of "Furan, 2-(3-hexenyl)-5-methyl-" (e.g., containing deuterium (B1214612) or ¹³C) is added to the sample as an internal standard. acs.org Because the labeled compound is chemically identical to the natural compound, it behaves similarly during sample preparation, extraction, and chromatographic analysis, thus correcting for any losses during these steps. nih.gov The ratio of the unlabeled to the labeled compound is measured by mass spectrometry, allowing for very accurate and precise quantification. mdpi.comnih.gov

The development of a robust UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method is a common strategy for the quantitative analysis of furan derivatives. nih.govmdpi.com This technique offers high sensitivity and selectivity, which is crucial when dealing with complex matrices where the analyte may be present at low concentrations. nih.gov The method's precision is typically evaluated by determining the intra-day and inter-day coefficients of variation, which should be low to ensure reliable results. mdpi.com

Key parameters for a quantitative method for "Furan, 2-(3-hexenyl)-5-methyl-" are outlined in the table below.

| Parameter | Description | Importance for Furan, 2-(3-hexenyl)-5-methyl- Analysis |

| Internal Standard | An isotopically labeled version of the analyte. acs.org | Corrects for matrix effects and procedural losses, ensuring high accuracy. nih.gov |

| Calibration Curve | A plot of the response ratio (analyte/internal standard) versus concentration. | Establishes the relationship between the measured signal and the amount of analyte. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govmdpi.com | Defines the sensitivity of the analytical method. nih.gov |

| Precision | The closeness of repeated measurements. mdpi.com | Ensures the reproducibility of the quantitative results. mdpi.com |

| Accuracy | The closeness of a measured value to the true value. | Ensures the validity of the quantitative data. |

Computational and Chemometric Approaches in Analytical Furan Chemistry

Computational chemistry and chemometrics are increasingly being used to complement experimental data in the analysis of furan compounds. researchgate.netresearchgate.net These approaches can aid in spectral interpretation, method development, and the analysis of complex datasets.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of "Furan, 2-(3-hexenyl)-5-methyl-". For instance, calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm the proposed structure. dokumen.pub This is particularly useful when authentic standards are not available for direct comparison.

Chemometrics involves the use of multivariate statistical methods to analyze complex chemical data. researchgate.net In the context of analyzing samples containing "Furan, 2-(3-hexenyl)-5-methyl-", chemometric techniques like Principal Component Analysis (PCA) can be applied to large datasets from GC-MS or LC-MS analyses. researchgate.net This can help to identify patterns and correlations between different samples, potentially revealing information about the origin or processing of a product based on its volatile profile, which may include this specific furan. researchgate.netnih.gov Furthermore, chemometric tools can be used to deconvolve complex chromatographic peaks, allowing for the identification and quantification of co-eluting compounds. researchgate.net

The role of these computational and data analysis tools is highlighted in the following table.

| Approach | Description | Application in the Analysis of Furan, 2-(3-hexenyl)-5-methyl- |

| Computational Chemistry (e.g., DFT) | Theoretical calculation of molecular properties. dokumen.pub | Prediction of NMR, IR, and other spectroscopic data to aid in structure elucidation. dokumen.pub |

| Chemometrics (e.g., PCA, MCR-ALS) | Statistical analysis of multivariate data. researchgate.netresearchgate.net | Pattern recognition in complex datasets, deconvolution of overlapping chromatographic peaks. researchgate.net |

Molecular Interactions and Mechanistic Studies of Furan, 2 3 Hexenyl 5 Methyl Analogs in Biological Contexts

Investigation of Furan (B31954) Derivative Modulation of Cellular Signaling Pathways (e.g., p38/ATF-2, AP-1)

Cellular signaling pathways are intricate networks that govern cellular responses to external stimuli. The mitogen-activated protein kinase (MAPK) pathways, including the p38 and JNK pathways, are crucial in regulating processes like inflammation, cell proliferation, and apoptosis. The activating transcription factor 2 (ATF-2), a member of the ATF/CREB family of leucine (B10760876) zipper proteins, is a key substrate of the p38 and JNK MAP kinases. cellsignal.cn Upon activation by cellular stress, such as inflammatory cytokines or UV irradiation, ATF-2 is phosphorylated, leading to the transcriptional activation of target genes. cellsignal.cn

While direct studies on Furan, 2-(3-hexenyl)-5-methyl- are limited, research on analogous furan-containing compounds provides significant insights into their potential to modulate these signaling cascades. For instance, the compound bis(5-methyl)2-furylmethane (BFNM) has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The study revealed that BFNM significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistically, BFNM was found to dose-dependently reduce the phosphorylation of p38 MAPK and its downstream target, ATF-2. nih.gov This suggests that the anti-inflammatory action of BFNM is mediated, at least in part, through the suppression of the p38 MAPK/ATF-2 signaling pathway. nih.gov

ATF-2 is also a component of the transcription factor AP-1 (Activator Protein-1), which plays a critical role in gene regulation in response to a variety of stimuli. The ability of furan derivatives to interfere with the p38/ATF-2 axis points towards a broader potential to modulate AP-1-dependent gene expression. The differential activation of MAPK signaling pathways in various cell types allows for cell-specific responses to stimuli, highlighting the nuanced effects that furan derivatives might exert. umassmed.edu

Enzymatic Activity and Substrate Specificity in Biotransformations

The biotransformation of furan derivatives is a key area of research, particularly in the context of biomass valorization and the synthesis of valuable chemicals. mdpi.com Enzymes, with their high specificity and efficiency, offer an environmentally friendly alternative to traditional chemical methods for modifying furan compounds. sciforum.net

The enzymatic oxidation of furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), has been extensively studied. mdpi.comsciforum.net Various enzymes, including alcohol oxidases, galactose oxidases, and monooxygenases, are involved in these transformations. mdpi.com For example, fungal enzymes from the Auxiliary Activity family AA5 have been shown to effectively oxidize HMF to its derivatives. sciforum.netaua.gr Specifically, a glyoxal (B1671930) oxidase (GlGlyOx) demonstrated efficiency in converting HMF to 5-hydroxy-2-furancarboxylic acid (HMFCA), while a galactose oxidase (FoGalOx) was more effective in oxidizing HMF to furan-2,5-dicarbaldehyde (B19676) (DFF). sciforum.net

Structure-Activity Relationship Studies (SAR) in Defined Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. For furan derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. ijabbr.com

Research on various furan-containing scaffolds has revealed key structural features that govern their activity. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives designed as inhibitors of tubulin polymerization, the position of substituents on the benzo[b]furan ring was found to be crucial for their antiproliferative activity. nih.gov A methoxy (B1213986) group at the C-6 position of the benzo[b]furan ring yielded the most active compound, and moving it to other positions led to a decrease in potency. nih.gov Furthermore, the addition of a methyl group at the C-3 position enhanced the activity. nih.gov

In another study on furan-ring fused chalcones, the attachment of a furan moiety to the A-ring of the chalcone (B49325) structure significantly enhanced its antiproliferative activity against leukemia cells. iiarjournals.org The relative position of the benzofuran (B130515) and phenyl moieties was also found to be important for the biological activity. iiarjournals.org These findings underscore the principle that even minor structural modifications to the furan scaffold can lead to substantial changes in biological effects. scispace.com

| Feature | Observation in Furan Analogs | Potential Implication for Furan, 2-(3-hexenyl)-5-methyl- |

| Substituent Position | The position of methoxy groups on a benzo[b]furan ring significantly impacts antiproliferative activity. nih.gov | The relative positions of the methyl and 3-hexenyl groups are likely critical for its biological targets. |

| Ring Fusion | Fusing a furan ring to a chalcone structure enhanced its biological activity. iiarjournals.org | The core furan ring is a key pharmacophore. |

| Side Chain Unsaturation | The presence and position of double bonds can affect metabolic stability and receptor interaction. | The double bond in the 3-hexenyl chain is a key structural feature influencing its activity and metabolism. |

Role in Inter-organismal Chemical Communication (e.g., microbial signaling molecules)

Chemical communication is a vital aspect of microbial life, enabling bacteria to coordinate their behavior in a population density-dependent manner through a process known as quorum sensing (QS). nih.gov QS relies on the production and detection of small signaling molecules. Furan derivatives have emerged as important players in this intricate communication network. sciengine.com

A notable class of furan-based signaling molecules are the methylenomycin furans (MMFs), which trigger the production of the antibiotic methylenomycin in Streptomyces coelicolor. acs.org These molecules highlight the role of furans in regulating secondary metabolite biosynthesis in bacteria. sciengine.com

Furthermore, furanone derivatives, which share the core furan ring structure, are well-established as QS antagonists. nih.gov Halogenated furanones isolated from the marine red alga Delisea pulchra can inhibit biofilm formation and swarming motility in E. coli by interfering with N-acylhomoserine lactone (AHL) signaling. researchgate.netnih.gov These furanones are thought to compete with the native AHL signal molecules for binding to their receptor proteins. researchgate.net

A furanone with a hexenyl side chain, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone, isolated from the bacterium Pseudomonas aureofaciens, has demonstrated antifungal activity. researchgate.net The structural similarity of this compound to Furan, 2-(3-hexenyl)-5-methyl- suggests that the latter could also play a role in inter-organismal interactions, potentially as an antifungal agent or a signaling molecule. The lipophilic hexenyl side chain could facilitate its transport across cell membranes, a crucial property for an effective signaling molecule or antimicrobial compound. The "universal" nature of some QS signals, which can be recognized across different bacterial species, suggests that furan-based molecules could mediate complex interspecies and even inter-kingdom communication. researchgate.net

Exploration of Derivatives and Analogs of Furan, 2 3 Hexenyl 5 Methyl for Chemical and Biological Research

Synthesis of Structurally Modified Furan (B31954) Analogs with Defined Substituents

The synthesis of furan derivatives with specific substituents is crucial for developing new therapeutic agents and materials. ijabbr.comijabbr.com A variety of methods exist for creating highly substituted furans, each offering distinct advantages in terms of modularity and functional group tolerance. d-nb.info

One powerful strategy involves a cascade reaction of propargyl alcohols with reagents like MHMDS, B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system. This process yields trisubstituted furylboronic acid pinacol (B44631) esters, which can then undergo Suzuki coupling to introduce a fourth substituent. d-nb.info This modular approach allows for the systematic permutation of up to four different groups around the furan core, providing access to a wide library of regioisomers. d-nb.info

Another versatile method for constructing polysubstituted furans involves the Sn(II)- and Cu(I)-promoted addition and oxidative cyclization of alkynoates and 1,3-dicarbonyl compounds. organic-chemistry.org Additionally, a one-pot Cu(I)-catalyzed approach can generate trisubstituted α-carbonyl furans using air as the oxidant. organic-chemistry.org For the synthesis of 2-acyl furans, a method involving the sequential addition of a trialkylphosphine to ynenones, followed by cyclization and oxidation, has proven effective. organic-chemistry.org

The synthesis of furanones, important intermediates for various bioactive molecules, can be achieved through a modified Prins reaction. researchgate.net This method utilizes the reaction of substituted allylic esters with paraformaldehyde under acidic conditions to produce structurally diverse substituted furanones. researchgate.net

The following table summarizes various synthetic methods for furan derivatives:

| Method | Reactants | Key Features | Product |

| Cascade Reaction & Suzuki Coupling | Propargyl alcohols, MHMDS, B2(pin)2, acid chloride, Pd/Cu co-catalyst | Modular, allows for up to four different substituents | Tetrasubstituted furans |

| Addition/Oxidative Cyclization | Alkynoates, 1,3-dicarbonyl compounds | Direct construction of polysubstituted furans | Polysubstituted furans |

| One-Pot Cu(I)-Catalyzed Reaction | Michael acceptors, tributylphosphine, acyl chlorides | Efficient, one-step synthesis at room temperature | Highly functionalized furans |

| Sequential Addition/Cyclization/Oxidation | Ynenones, trialkylphosphine | Tolerates many functional groups, mild conditions | 2-Acyl furans |

| Modified Prins Reaction | Substituted allylic esters, paraformaldehyde | Provides structurally diverse substituted furanones | Substituted 5-(2-hydroxyethyl)-3,3-dihydrofuran-2(3H)-ones |

Methodologies for Furan Ring Functionalization and Derivatization

The functionalization and derivatization of the furan ring are essential for modifying the properties of furan-based compounds. The electron-rich nature of the furan ring makes it susceptible to various chemical transformations. ijabbr.com

One common method for functionalizing furan-containing natural products is selective bromination at a specific carbon position using N-bromosuccinimide (NBS) and catalytic bromine. nih.govacs.org This brominated intermediate can then serve as a precursor for introducing a variety of aryl, heteroaryl, alkenyl, and alkyl groups via Suzuki-Miyaura couplings, or alkynyl groups through Sonogashira couplings. nih.govacs.org

Oxidation reactions are also powerful tools for derivatizing the furan ring. Depending on the oxidizing agent and reaction conditions, the furan ring can act as a synthon to produce 1,4-dicarbonyl compounds, carboxylic acids, pyranones, or butenolides. researchgate.net For instance, a TEMPO-mediated oxidation method can be used to prepare optically active α-amino aldehydes from furan derivatives without racemization. researchgate.net

The Diels-Alder reaction is a notable reaction for furan, where it acts as a diene, reacting with various dienophiles to form complex ring systems. numberanalytics.comresearchgate.net This reaction can be followed by aromatization to yield functionalized aromatic compounds. researchgate.net

The table below outlines several methodologies for furan ring functionalization:

| Methodology | Reagents | Transformation | Resulting Functional Groups |

| Selective Bromination | N-bromosuccinimide (NBS), Br2 | Halogenation | Bromine |

| Suzuki-Miyaura Coupling | Brominated furan, boronic acids/esters, Pd catalyst | Cross-coupling | Aryl, heteroaryl, alkenyl, alkyl groups |

| Sonogashira Coupling | Brominated furan, terminal alkynes, Pd/Cu catalyst | Cross-coupling | Alkynyl groups |

| Oxidation | Various oxidizing agents (e.g., TEMPO) | Ring opening or modification | Carbonyls, carboxylic acids, etc. |

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Cycloaddition | Complex ring systems, functionalized aromatics |

Development of Furan-Based Scaffolds for Complex Molecule Synthesis

The furan scaffold serves as a versatile building block for the synthesis of more complex molecules, including a wide range of biologically active compounds. ijabbr.comijabbr.com Its inherent reactivity and the ability to undergo various transformations make it a valuable starting material in organic synthesis.

Furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), are considered important platform molecules derived from biomass. ijabbr.com HMF can be converted into a variety of useful compounds, including solvents, biofuels, and monomers for polymer synthesis. ijabbr.com One such derivative, 5,5′-[oxybis(methylene)]bis-2-furfural (OBMF), can be synthesized from HMF and further reduced to a potential bio-based alternative to bisphenol-A. researchgate.net

The furan ring can be incorporated into larger, more complex structures through various synthetic strategies. For example, indole-based heterocycles, which have significant pharmacological properties, can be synthesized using furan-based starting materials. researchgate.net Additionally, furan-functionalized triglycerides have been developed for the creation of thermally reversible polymer networks through Diels-Alder reactions. mdpi.com

The use of furan scaffolds in the development of complex molecules is highlighted in the following examples:

| Furan-Based Scaffold | Transformation | Application/Resulting Molecule |

| 5-Hydroxymethylfurfural (HMF) | Etherification and reduction | Potential bio-based alternative to bisphenol-A |

| Furan-functionalized triglycerides | Diels-Alder reaction with maleimides | Thermally reversible polymer networks |

| Furan derivatives | Multi-step synthesis | Indole-based heterocycles with pharmacological activity |

| 5-Hydroxyfuran-2(5H)-one | Organocatalytic functionalization | Synthesis of complex chiral molecules |

Stereochemical Implications in Furan Derivative Research

Stereochemistry plays a critical role in the biological activity and chemical reactivity of furan derivatives. The specific three-dimensional arrangement of atoms in a molecule can significantly influence its interactions with biological targets like enzymes and receptors. ontosight.ai

In the synthesis of furan derivatives with chiral centers, controlling the stereochemistry is paramount. ontosight.ai Asymmetric synthesis methods, such as enzymatic resolution, chiral catalysis, or the use of chiral auxiliaries, are often employed to achieve the desired stereoisomer. ontosight.ai

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and a furan derivative, is a classic example where stereochemistry is a key consideration. The regiochemistry and stereochemistry of the resulting oxetane (B1205548) products can be influenced by factors such as the stability of the intermediate biradicals and the presence of directing groups. bgsu.eduresearchgate.net For instance, in the reaction of 2-furylmethanol derivatives, an intramolecular hydrogen bond can direct the stereochemical outcome. bgsu.edu

The mechanical properties of materials derived from furan adducts can also be affected by stereochemistry. Studies on furan-maleimide Diels-Alder adducts have shown that the mechanical lability of the bond can depend on the stereoisomer (endo vs. exo). researchgate.net

Key stereochemical considerations in furan derivative research include:

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

Diastereoselectivity in Reactions: The preferential formation of one diastereomer over another in reactions like the Paternò-Büchi reaction.

Influence on Biological Activity: The significant impact of stereochemistry on the pharmacological properties of furan-containing molecules.

Impact on Material Properties: The role of stereoisomerism in determining the mechanical and physical properties of furan-based polymers.

Emerging Research Frontiers in Furan, 2 3 Hexenyl 5 Methyl Chemistry

Integration of Artificial Intelligence and Machine Learning in Furan (B31954) Synthesis Design

The application of machine learning in retrosynthesis involves algorithms that predict possible synthetic pathways by analyzing extensive datasets of chemical reactions. fiveable.me This technology aims to improve the efficiency of designing synthetic routes, allowing chemists to generate feasible plans more rapidly and accurately than through traditional methods. fiveable.me For instance, AI models can be trained to recognize common structural motifs and suggest high-yielding transformations for their construction. In the context of Furan, 2-(3-hexenyl)-5-methyl-, this could involve identifying robust methods for the formation of the 2,5-disubstituted furan core or the stereoselective introduction of the (Z)-3-hexenyl side chain.

| AI/ML Application | Relevance to Furan, 2-(3-hexenyl)-5-methyl- Synthesis |

| Retrosynthesis Prediction | Suggests optimal bond disconnections and identifies potential starting materials. |

| Reaction Optimization | Predicts reaction conditions (catalysts, solvents, temperature) for higher yields. |

| Novel Route Discovery | Proposes non-intuitive synthetic pathways based on learned chemical knowledge. |

| Bioactivity Prediction | Assesses the potential pharmacological properties to guide research focus. |

Advanced Spectroscopic and Imaging Techniques for In Situ Furan Analysis

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis of Furan, 2-(3-hexenyl)-5-methyl-, advanced in situ spectroscopic techniques are crucial for optimizing reaction conditions and ensuring the desired product is formed with high purity.

Raman Spectroscopy has emerged as a powerful tool for in situ monitoring of chemical reactions, including those conducted under microwave irradiation. researchgate.netbeilstein-journals.orgresearchgate.netdntb.gov.ua Its ability to provide information on molecular vibrations makes it ideal for tracking the disappearance of reactants and the appearance of products in real-time. beilstein-journals.org For the synthesis of a substituted furan, a Raman probe could be used to follow the characteristic vibrational modes of the furan ring as it forms, as well as changes in the carbon-carbon double bonds of the hexenyl side chain. This allows for precise determination of reaction endpoints and can help in optimizing parameters like temperature and catalyst loading to maximize yield and minimize byproduct formation.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for studying reaction mechanisms. jeolusa.com It provides detailed structural information about all species present in the reaction mixture, including short-lived intermediates. For the synthesis of Furan, 2-(3-hexenyl)-5-methyl-, in situ NMR could be employed to observe the formation of key intermediates, verify the stereochemistry of the hexenyl double bond as it is formed, and detect any potential side reactions. The combination of various NMR techniques, such as 1D and 2D experiments, can provide a comprehensive picture of the reaction pathway. numberanalytics.comresearchgate.net

The structural elucidation of the final product and any intermediates relies on a combination of spectroscopic methods. jeolusa.comnumberanalytics.commdpi.comresearchgate.net

| Spectroscopic Technique | Information Gained for Furan, 2-(3-hexenyl)-5-methyl- |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight and elemental composition. |

| ¹H and ¹³C NMR Spectroscopy | Determines the carbon-hydrogen framework and connectivity, confirms the presence and position of substituents. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes detailed connectivity between protons and carbons, confirming the overall structure. |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the C-O-C stretch of the furan ring and C=C stretching of the hexenyl group. |

| In situ Raman Spectroscopy | Monitors reaction progress in real-time by tracking vibrational modes of reactants and products. |

| In situ NMR Spectroscopy | Provides detailed structural information on reactants, products, and intermediates during the reaction. |

Theoretical Chemistry and Quantum Mechanical Modeling of Furan Reactivity

Theoretical chemistry and quantum mechanical modeling provide a powerful lens through which to understand the intrinsic reactivity of molecules like Furan, 2-(3-hexenyl)-5-methyl-. By solving the Schrödinger equation for a given molecular structure, these methods can predict a wide range of properties, including electron distribution, orbital energies, and the stability of reaction intermediates and transition states. mdpi.com

The reactivity of the furan ring is a central aspect that can be explored through computational studies. Quantum chemical calculations can determine the electron density at different positions on the furan ring, predicting which sites are most susceptible to electrophilic or nucleophilic attack. For Furan, 2-(3-hexenyl)-5-methyl-, these calculations can elucidate how the electron-donating methyl group and the electron-rich hexenyl group influence the reactivity of the furan core. semanticscholar.orgnih.govacs.org

Furthermore, quantum mechanical modeling is instrumental in studying reaction mechanisms. acs.org For instance, in Diels-Alder reactions, where furans can act as dienes, computational methods can predict the activation energies for different reaction pathways, as well as the stereochemical outcome of the reaction. irb.hr Such studies can help in designing more efficient synthetic strategies by identifying the most favorable reaction conditions.

The electronic properties of substituted furans, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of their chemical behavior. tandfonline.com Quantum chemical calculations can accurately predict these values, providing insights into the molecule's potential as an electron donor or acceptor in various reactions. This information is also valuable for predicting the spectroscopic properties of the molecule, which can then be compared with experimental data for validation.

| Computed Property | Insight into Furan, 2-(3-hexenyl)-5-methyl- Chemistry |

| Electron Density Distribution | Predicts sites of electrophilic and nucleophilic attack on the furan ring. |

| Frontier Molecular Orbital (HOMO/LUMO) Energies | Indicates the molecule's electron-donating or -accepting character and its potential reactivity in various reactions. |

| Transition State Geometries and Energies | Elucidates reaction mechanisms and predicts activation barriers, helping to optimize reaction conditions. |

| Thermodynamic Stabilities of Isomers | Predicts the relative stability of different conformations and isomers of the molecule. |

Interdisciplinary Collaborations in Furan Research and Development

The journey of a chemical compound from discovery to application is often a complex one that benefits greatly from interdisciplinary collaborations. For a molecule like Furan, 2-(3-hexenyl)-5-methyl-, which may possess interesting sensory properties or biological activities, collaborations between different fields are essential for its full potential to be realized.

Given that many furan derivatives are known for their characteristic flavors and fragrances, collaborations between academic research groups and the flavor and fragrance industry are a natural fit. acs.orguniv-cotedazur.euuniv-cotedazur.fr University labs can focus on the fundamental synthesis and characterization of novel furanoids, while industry partners can provide expertise in sensory evaluation, large-scale production, and market application. acs.org Such partnerships can accelerate the development of new flavor and fragrance ingredients.

The potential bioactivity of furan compounds also opens the door for collaborations with pharmacologists and biologists. nih.govkaist.ac.krmdpi.com Initial synthesis and structural elucidation in a chemistry lab can be followed by biological screening in a pharmacology or microbiology lab to identify any therapeutic potential. mdpi.com The discovery of a promising bioactivity can then lead to further collaborative efforts in medicinal chemistry to optimize the compound's structure for enhanced efficacy and reduced toxicity.

Finally, university-industry collaborations, in general, are crucial for bridging the gap between fundamental research and commercial application. oecd.orgmdpi.com These partnerships can provide funding for academic research, access to specialized equipment and expertise, and a clear pathway for the translation of scientific discoveries into real-world products.

| Collaborating Discipline | Contribution to Research on Furan, 2-(3-hexenyl)-5-methyl- |

| Flavor & Fragrance Industry | Sensory evaluation, large-scale synthesis, and commercial application as a flavor or fragrance ingredient. |

| Pharmacology/Biology | Screening for biological activity (e.g., antimicrobial, anti-inflammatory) and elucidating mechanisms of action. |

| Artificial Intelligence/Data Science | Development of predictive models for synthesis design, reaction optimization, and bioactivity. |

| Medicinal Chemistry | Structural modification to improve therapeutic properties and reduce toxicity. |

Q & A

Q. How can 2-(3-hexenyl)-5-methylfuran be distinguished from structural isomers using analytical techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) combined with Kovats retention indices is critical. For example, isomers with differing alkyl chain positions (e.g., 2-ethyl-5-methylfuran vs. 2-(3-hexenyl)-5-methylfuran) show distinct retention times and fragmentation patterns in EI-MS spectra .

Q. What thermodynamic properties (e.g., enthalpy of formation, stability) are relevant for handling this compound?

- Methodological Answer : Experimental calorimetry (e.g., reaction enthalpy measurements in gas/liquid phases) reveals stability under varying conditions. For 2,3-dihydro-5-methylfuran analogs, ΔrH° values range from -4.7 kJ/mol (liquid phase) to -9.6 kJ/mol (gas phase), indicating higher stability in non-polar solvents .

Advanced Research Questions

Q. How do substituents (e.g., 3-hexenyl group) influence the compound’s reactivity in Diels-Alder or oxidation reactions?

- Methodological Answer : The 3-hexenyl group introduces steric and electronic effects. Computational modeling (DFT) can predict regioselectivity in Diels-Alder reactions, while experimental trapping with dienophiles (e.g., methyl acrylate) confirms reactivity. α-Methyl groups on furans increase electron density, accelerating cycloaddition rates .

Q. What are the challenges in isolating enantiomers of 2-(3-hexenyl)-5-methylfuran, and how can chiral resolution be achieved?

- Methodological Answer : Chiral chromatography (e.g., HPLC with cellulose-based chiral stationary phases) or enzymatic resolution using lipases can separate enantiomers. For example, (S)-5-methyl-2(5H)-furanone derivatives require derivatization with chiral auxiliaries (e.g., Mosher’s acid) for NMR-based stereochemical analysis .

Q. How can computational models predict the compound’s spectroscopic properties (e.g., IR, NMR) for structural validation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate IR vibrational modes and / NMR chemical shifts. Compare computed values with experimental data (e.g., NIST WebBook entries for similar furans) to validate structural assignments .

Q. What is the compound’s structure-activity relationship (SAR) in biological systems, and how does the 3-hexenyl moiety affect toxicity?

- Methodological Answer : SAR studies using in vitro assays (e.g., Ames test for mutagenicity) are essential. For lactone analogs like dihydro-5-(3-hexenyl)-5-methyl-2(3H)-furanone, acute oral toxicity in rats (LD >5 g/kg) suggests low acute toxicity, but chronic effects require further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.